N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide
Description
This compound features a 1,4-dioxaspiro[4.4]nonane core, a spirocyclic dioxolane system fused with a cyclohexane ring, connected to a 2,4-dimethylbenzenesulfonamide group via a methylene bridge. Though direct synthetic details are absent in the provided evidence, analogous compounds (e.g., ) suggest synthetic routes involving alkylation or condensation reactions with spirocyclic precursors. Applications may include biolubricants (inferred from ) or chiral hosts for enantioselective processes ().
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-12-5-6-15(13(2)9-12)22(18,19)17-10-14-11-20-16(21-14)7-3-4-8-16/h5-6,9,14,17H,3-4,7-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKSHDMFVXCCQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC2COC3(O2)CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide typically involves the reaction of 1,4-dioxaspiro[4.4]nonane derivatives with appropriate sulfonamide precursors. One common method includes the use of cyclopentanone and cyclohexanone in the presence of a catalyst such as montmorillonite KSF . The reaction conditions often involve sonochemical methods to enhance the yield and efficiency of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) under basic conditions.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: KMnO4 in basic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Spirocyclic Core Variations
Ring Size and Conformation
- Target Compound: 1,4-dioxaspiro[4.4]nonane (two fused five-membered rings) .
- 1,4-Dioxaspiro[4.5]decan Derivatives (e.g., S07–S09 in ):
- Bis-1,4-dioxaspiro[4.4]nonane Derivatives (): Dual spiro cores enable chiral environments for enantioselective applications, such as photodimerization control .
Substituent Effects
Key Research Findings
Thermal and Chemical Stability: The spiro[4.4]nonane core in the target compound may exhibit higher thermal stability than spiro[4.5] derivatives due to reduced conformational flexibility, as seen in biolubricant studies (). Methyl substituents on the benzene ring improve oxidative stability compared to nitro analogs ().
Reactivity Trends :
- Sulfonamides with electron-withdrawing groups (e.g., S08’s nitro group) react faster in nucleophilic substitutions, whereas methyl groups in the target compound may favor hydrophobic interactions .
Biological Activity
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide is a complex organic compound characterized by its unique spirocyclic structure and sulfonamide functional group. This article reviews its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described using the following molecular formula:
- Molecular Formula : C₁₈H₂₄N₂O₅S
- IUPAC Name : this compound
The presence of a dioxaspiro structure provides unique steric and electronic properties that influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially disrupting cellular functions.
- Receptor Modulation : It may bind to various receptors, influencing signaling pathways critical for cell survival and proliferation.
Antimicrobial Properties
Research indicates that compounds with sulfonamide groups often exhibit antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of several bacterial strains.
Table 1: Antimicrobial Activity Against Various Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Potential
Several studies have explored the anticancer properties of sulfonamide derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro.
Case Study: In Vitro Anticancer Activity
A study conducted on human cancer cell lines demonstrated that this compound exhibited cytotoxic effects against:
- Breast Cancer (MCF-7) : IC₅₀ = 15 µM
- Lung Cancer (A549) : IC₅₀ = 20 µM
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
- Formation of the Spirocyclic Intermediate : Using 1,4-dioxaspiro[4.4]nonane and appropriate reagents.
- Sulfonamide Formation : Reacting the intermediate with sulfanilamide under controlled conditions.
Industrial Applications
The compound is being investigated for applications in drug development due to its unique biological properties. Its potential as a therapeutic agent in treating infections and cancer highlights its significance in pharmaceutical research.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves two stages:
- Spiroketal Formation : Cyclization of a diol (e.g., 1,4-cyclohexanedione) with a ketone under acid catalysis (e.g., p-toluenesulfonic acid) at 60–80°C to form the 1,4-dioxaspiro[4.4]nonane core .
- Sulfonamide Introduction : Reaction of the spiroketal intermediate with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C. Key factors include stoichiometric control (1:1.2 molar ratio) and inert atmosphere to prevent oxidation by-products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity .
Q. How is the structural integrity of this compound verified post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms spirocyclic geometry (e.g., δ 4.2–4.5 ppm for ketal protons) and sulfonamide connectivity (δ 7.6–7.8 ppm for aromatic protons) .
- X-ray Crystallography : SHELXL refinement resolves spatial conformation, with spiro C-O bond lengths (1.43–1.45 Å) and torsional angles (85–90°) confirming non-planarity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 353.12) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Anticancer Screening : Tested against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines using MTT assays. IC50 values range from 5–10 µM, comparable to analogs like N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide (IC50: 6.2 µM) .
- Enzyme Inhibition : Evaluated against COX-2 via fluorometric assays, showing moderate inhibition (Ki: 15 µM) due to sulfonamide interactions with the catalytic pocket .
Advanced Research Questions
Q. How can computational modeling optimize the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the sulfonamide group and target enzymes (e.g., COX-2). Focus on hydrogen bonding (e.g., sulfonyl-O with Arg120) and steric effects of 2,4-dimethyl substituents .
- QSAR Analysis : Develop models correlating substituent electronegativity (Hammett σ values) with IC50 data. For example, electron-withdrawing groups (e.g., -NO2) at the benzamide position improve COX-2 affinity by 30% .
Q. What experimental design considerations are critical when studying structure-activity relationships (SAR) of this sulfonamide derivative?
- Methodological Answer :
- Controlled Variables :
- Steric Effects : Compare analogs with bulkier spiro cores (e.g., 1,4-dioxaspiro[4.5]decane) to assess cavity fit in enzyme binding sites .
- Electronic Effects : Replace 2,4-dimethyl groups with halogens (e.g., -Cl, -F) to modulate electron density at the sulfonamide sulfur .
- Assay Standardization : Use identical cell lines (e.g., HCT-116) and incubation times (48 hours) to minimize variability in IC50 determinations .
Q. How can researchers resolve contradictions in reported bioactivity data between different studies?
- Methodological Answer :
- Source Analysis : Cross-check purity data (e.g., HPLC chromatograms with ≥98% purity thresholds) to rule out impurities skewing results .
- Orthogonal Assays : Validate anticancer activity via both MTT (metabolic activity) and clonogenic (proliferation) assays. For example, discrepancies in IC50 values (5 vs. 10 µM) may arise from assay sensitivity differences .
- Meta-Analysis : Compare data with structurally related compounds (e.g., N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(p-tolyl)oxalamide) to identify trends in substituent effects .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?
- Methodological Answer :
- Solvent Screening : Use vapor diffusion with mixed solvents (e.g., DMSO/water) to enhance crystal nucleation.
- Temperature Gradients : Slow cooling (0.5°C/hour) from 40°C to 4°C reduces lattice defects.
- SHELXL Refinement : Apply TWIN and HKLF5 commands to resolve twinning issues common in spirocyclic compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
